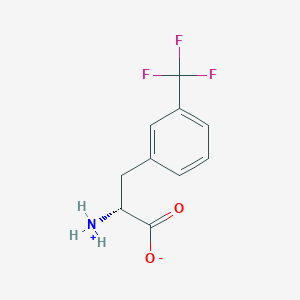

(R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2R)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURBNIPKSRJAIQ-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Asymmetric Synthesis of (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of established protocols for the asymmetric synthesis of (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, a valuable chiral building block in pharmaceutical and medicinal chemistry. The document outlines two primary and effective methods: the Negishi cross-coupling reaction and the asymmetric alkylation of a chiral Ni(II) complex of a glycine Schiff base. This guide is intended to furnish researchers and drug development professionals with the necessary information to replicate and optimize these synthetic routes.

Asymmetric Synthesis via Chiral Ni(II) Complex Alkylation

The use of a chiral Ni(II) complex of a glycine Schiff base is a robust method for the asymmetric synthesis of a wide array of α-amino acids with high enantiomeric purity. This approach relies on the diastereoselective alkylation of the chiral nickel complex with a suitable electrophile, followed by hydrolysis to release the desired amino acid and recover the chiral auxiliary. For the synthesis of this compound, 3-(trifluoromethyl)benzyl bromide serves as the key electrophile.

Experimental Protocol: Asymmetric Alkylation of a Chiral Ni(II) Complex

This protocol is adapted from the synthesis of a structurally related compound and can be applied to the target molecule.

Step 1: Formation of the Chiral Ni(II) Complex of Glycine Schiff Base

A chiral ligand, such as (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide, is reacted with glycine and nickel(II) nitrate in the presence of a base to form the chiral Ni(II) complex.

Step 2: Alkylation of the Ni(II) Complex

The formed Ni(II) complex is then alkylated with 3-(trifluoromethyl)benzyl bromide. The reaction is typically carried out in a suitable solvent like DMF in the presence of a base.

Step 3: Hydrolysis and Isolation of the (R)-Amino Acid

The resulting diastereomerically enriched Ni(II) complex of the product is hydrolyzed under acidic conditions (e.g., 3M HCl) to release the free this compound and the chiral ligand. The amino acid is then isolated and purified. The chiral auxiliary can often be recovered and reused.[1]

Quantitative Data

| Step | Reagents and Conditions | Yield | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Reference |

| Alkylation | Chiral Ni(II) complex, 3-(trifluoromethyl)benzyl bromide, Base (e.g., DBU), Solvent (e.g., DMF) | Typically 50-92% for similar benzyl bromides | >95% d.e. | [1] |

| Hydrolysis & Fmoc-protection | 3M HCl; Fmoc-OSu | High Yield (>90%) | >97% e.e. | [1] |

Synthesis Workflow

Synthesis via Negishi Cross-Coupling

The Negishi cross-coupling reaction provides a powerful tool for the formation of carbon-carbon bonds. In the context of synthesizing the target amino acid, this method involves the palladium-catalyzed coupling of an organozinc reagent derived from a protected β-iodoalanine with 3-bromobenzotrifluoride.

Experimental Protocol: Negishi Cross-Coupling

This protocol is based on a general procedure for the synthesis of phenylalanine derivatives.[2][3]

Step 1: Preparation of the Organozinc Reagent

A protected (R)-β-iodoalanine derivative (e.g., N-Boc-(R)-β-iodoalanine methyl ester) is reacted with activated zinc dust to form the corresponding organozinc reagent.

Step 2: Negishi Cross-Coupling Reaction

The freshly prepared organozinc reagent is then coupled with 3-bromobenzotrifluoride in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos). The reaction is typically carried out in an anhydrous solvent such as DMF.

Step 3: Deprotection

The protecting groups on the amino and carboxyl functionalities are removed to yield the final product, this compound. This may involve acidic or basic hydrolysis depending on the protecting groups used.

Quantitative Data

| Step | Reagents and Conditions | Yield | Reference |

| Negishi Coupling | Organozinc reagent, 3-bromobenzotrifluoride, Pd₂(dba)₃, SPhos, DMF | Typically 50-80% for similar couplings | [2] |

| Deprotection | Acid or base hydrolysis | High Yield | [2] |

Synthesis Workflow

Conclusion

Both the asymmetric alkylation of a chiral Ni(II) complex and the Negishi cross-coupling reaction are highly effective methods for the synthesis of this compound. The choice of method may depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific stereochemical purity requirements. The chiral Ni(II) complex method generally offers excellent enantiocontrol, while the Negishi coupling provides a versatile approach for constructing the carbon skeleton. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of (R)-3-(Trifluoromethyl)phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(trifluoromethyl)phenylalanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. The incorporation of a trifluoromethyl group onto the phenyl ring of phenylalanine dramatically alters its physicochemical properties, influencing its biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of (R)-3-(trifluoromethyl)phenylalanine, including its molecular structure, weight, and estimated values for its melting point, partition coefficient, and acid dissociation constants. Due to a lack of specific experimental data for the (R)-enantiomer in publicly available literature, this guide also furnishes detailed, generalized experimental protocols for the determination of these crucial parameters. These methodologies are intended to equip researchers with the necessary tools to accurately characterize this and similar novel compounds.

Introduction

The strategic incorporation of fluorine and fluorinated moieties into bioactive molecules is a well-established strategy in modern drug discovery. The trifluoromethyl group (CF3), in particular, is prized for its ability to modulate a range of molecular properties.[1] When appended to the aromatic ring of phenylalanine, the CF3 group can enhance metabolic stability due to the strength of the carbon-fluorine bond, increase lipophilicity which can improve membrane permeability, and alter the electronic nature of the aromatic ring, potentially leading to modified binding interactions with biological targets.[2] (R)-3-(trifluoromethyl)phenylalanine, as a specific chiral isomer, presents a unique building block for the synthesis of novel peptides and small molecule therapeutics. An accurate understanding of its fundamental physicochemical properties is paramount for its effective application in research and development.

Core Physicochemical Properties

While specific experimental data for (R)-3-(trifluoromethyl)phenylalanine is limited, the following table summarizes the known and estimated values based on its chemical structure and data from its isomers.

| Property | Value | Source/Method |

| Chemical Structure |  | |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [3][4] |

| Molecular Weight | 233.19 g/mol | [3][4] |

| Melting Point | Estimated: 191-216 °C | Based on L-isomer (191-193 °C) and racemic mixture (216 °C, dec.).[4][5] |

| logP (n-octanol/water) | Estimated: ~ -0.5 | Computed XLogP3 value for a structurally similar compound.[6] |

| pKa₁ (α-carboxyl) | Not Experimentally Determined | |

| pKa₂ (α-amino) | Not Experimentally Determined | |

| Aqueous Solubility | Not Experimentally Determined | |

| Solubility in Ethanol | Not Experimentally Determined | |

| Solubility in DMSO | Not Experimentally Determined |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of (R)-3-(trifluoromethyl)phenylalanine.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a standard and widely accepted technique.[7][8]

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of dry (R)-3-(trifluoromethyl)phenylalanine. Introduce the powder into a capillary melting point tube, ensuring the sample is tightly packed to a height of 2-3 mm.[9]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Initial Determination: Heat the sample at a rapid rate (e.g., 10-20 °C/minute) to determine an approximate melting range. Allow the apparatus to cool.[10]

-

Accurate Determination: Using a fresh sample, heat at a moderate rate to approximately 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C/minute.[10]

-

Data Recording: Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample has melted. This range represents the melting point.[9]

Solubility Determination

The solubility of a compound in various solvents is crucial for formulation and in vitro assay development. The isothermal shake-flask method is a reliable approach to determine equilibrium solubility.

Protocol: Isothermal Shake-Flask Solubility Measurement

-

Preparation: Prepare saturated solutions of (R)-3-(trifluoromethyl)phenylalanine in water, ethanol, and DMSO by adding an excess of the compound to each solvent in separate vials.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant from each vial. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in units of mg/mL or mol/L.

pKa Determination

The acid dissociation constants (pKa values) of the α-carboxyl and α-amino groups are fundamental to understanding the ionization state of the amino acid at different pH values. Potentiometric titration is a classic and accurate method for pKa determination.

Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation: Prepare a standard solution of (R)-3-(trifluoromethyl)phenylalanine of known concentration (e.g., 0.01 M) in deionized water.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the amino acid solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Acidic Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise volumes and recording the pH after each addition.

-

Basic Titration: In a separate experiment, titrate a fresh sample of the amino acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), again recording the pH after each incremental addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The first pKa (pKa₁) corresponds to the carboxyl group, and the second (pKa₂) to the amino group.

Alternatively, Isothermal Titration Calorimetry (ITC) can be employed for pKa determination, which measures the heat changes upon protonation or deprotonation.[8][11]

logP Determination

The n-octanol/water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and a reliable technique for its determination.

Protocol: Shake-Flask Method for logP Determination

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of (R)-3-(trifluoromethyl)phenylalanine in the aqueous phase.

-

Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the pre-saturated n-octanol.

-

Equilibration: Shake the flask for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the flask to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the amino acid in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, alternative method for estimating logP by correlating the retention time of the compound with those of standards with known logP values.[12][13]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of (R)-3-(trifluoromethyl)phenylalanine.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 63701-37-1 Cas No. | 3-(Trifluoromethyl)-DL-phenylalanine | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 8. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. Direct determination of thiol pKa by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structural Analysis of (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

A summary of the computed physicochemical properties of (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is presented in Table 1. These values are derived from computational models and provide a preliminary understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | PubChem[2] |

| Molecular Weight | 233.19 g/mol | PubChem[2] |

| XLogP3 | -0.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

| Exact Mass | 233.066363 g/mol | PubChem[2] |

| Topological Polar Surface Area | 63.3 Ų | PubChem[2] |

Synthesis and Purification

The synthesis of chiral α-amino acids is a well-established field in organic chemistry.[3][4][5] An enantioselective synthesis of this compound can be achieved through various methods, including the use of chiral auxiliaries or asymmetric catalysis. A generalized workflow for its synthesis and purification is outlined below.

Experimental Protocol: Asymmetric Synthesis

A common strategy for the synthesis of chiral amino acids involves the alkylation of a chiral glycine enolate equivalent.[3]

-

Preparation of the Chiral Glycine Equivalent: A chiral auxiliary, such as an oxazolidinone, is acylated with bromoacetic acid to form a chiral N-acyloxazolidinone.

-

Asymmetric Alkylation: The N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. This enolate is then reacted with 3-(trifluoromethyl)benzyl bromide to introduce the desired side chain in a stereocontrolled manner.

-

Hydrolysis and Deprotection: The chiral auxiliary is cleaved under acidic or basic conditions to yield the desired (R)-amino acid.

-

Purification: The crude product is purified by recrystallization or column chromatography to obtain the final product with high chemical and enantiomeric purity.

Structural Elucidation Workflow

A combination of spectroscopic and computational methods is essential for the unambiguous structural determination of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should also be performed to establish proton-proton and proton-carbon correlations.

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons, the α-proton, and the β-protons of the propanoic acid chain. The chemical shifts and coupling constants will be influenced by the electron-withdrawing trifluoromethyl group.

-

¹³C NMR: The spectrum will display distinct signals for the carboxylic acid carbon, the α-carbon, the β-carbon, the aromatic carbons, and the trifluoromethyl carbon.

-

¹⁹F NMR: A singlet is expected for the -CF₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration |

| 3300-2500 | O-H (Carboxylic Acid) | Stretching (broad) |

| 3200-3000 | N-H (Amine) | Stretching |

| 1725-1700 | C=O (Carboxylic Acid) | Stretching |

| 1600-1450 | C=C (Aromatic) | Stretching |

| 1350-1150 | C-F (Trifluoromethyl) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

Data Acquisition: Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and confirm the molecular formula. Perform tandem mass spectrometry (MS/MS) to study the fragmentation pathways.

The fragmentation of protonated amino acids typically involves the loss of small neutral molecules such as water (H₂O), ammonia (NH₃), and carbon monoxide (CO). The presence of the trifluoromethylphenyl group will also influence the fragmentation pattern.

Computational Modeling

Computational chemistry can be used to predict the structural and spectroscopic properties of the molecule, aiding in the interpretation of experimental data.[6][7]

-

Geometry Optimization: Perform geometry optimization using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Spectroscopic Prediction: Calculate the NMR chemical shifts, IR vibrational frequencies, and other molecular properties from the optimized geometry.

-

Conformational Analysis: Investigate the conformational landscape of the molecule to identify the most stable conformers.

Relevance in Drug Discovery and Development

The incorporation of fluorinated amino acids like this compound into peptides and small molecule drugs is a strategy employed to enhance their therapeutic potential.[1][8]

The trifluoromethyl group can:

-

Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, prolonging the half-life of a drug.[1]

-

Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, affecting its ability to cross cell membranes and its pharmacokinetic profile.

-

Enhance Binding Affinity: The electronic effects of the trifluoromethyl group can influence intermolecular interactions with the target protein, potentially leading to improved binding affinity and potency.[9]

Conclusion

While specific, publicly available experimental data for this compound is limited, this guide provides a comprehensive framework for its synthesis, purification, and detailed structural analysis. By employing the outlined spectroscopic and computational methodologies, researchers can obtain a complete structural characterization of this and similar fluorinated amino acids. Understanding the structure and properties of such compounds is crucial for their effective application in the design and development of novel therapeutics with improved pharmacological profiles.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H10F3NO2 | CID 7005132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

- 4. Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts – Oriental Journal of Chemistry [orientjchem.org]

- 5. CN105330557A - Preparation method of chiral alpha-amino acid - Google Patents [patents.google.com]

- 6. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Fluorine Advantage: A Technical Guide to the Discovery and Application of Novel Fluorinated Non-Canonical Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into non-canonical amino acids (ncAAs) has emerged as a transformative tool in chemical biology and drug discovery. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, offer unparalleled opportunities to modulate the biological activity, metabolic stability, and conformational properties of peptides and proteins.[1][2] This technical guide provides an in-depth overview of the core principles and methodologies underlying the discovery, synthesis, and application of novel fluorinated non-canonical amino acids (FAAs).

Synthetic Strategies for Fluorinated Amino Acids

The synthesis of FAAs can be broadly categorized into chemical and enzymatic or chemoenzymatic methods. Each approach offers distinct advantages in terms of substrate scope, stereocontrol, and scalability.

Chemical Synthesis

Chemical synthesis provides a versatile platform for accessing a wide array of FAAs. Key strategies include the use of fluorinated building blocks and direct fluorination/fluoroalkylation of amino acid precursors.[3]

-

From Fluorinated Building Blocks: This approach often involves the use of fluorinated imines or other synthons that can be elaborated into the desired amino acid scaffold. For instance, the nucleophilic addition to α-fluoroalkyl ketoimine esters is an efficient route to quaternary α-fluoroalkyl α-amino acids.[3]

-

Direct Fluorination/Fluoroalkylation: This strategy introduces fluorine or a fluoroalkyl group directly onto an existing amino acid or a precursor. This can be achieved through various methods, including transition-metal-catalyzed cross-coupling reactions, electrophilic fluoroalkylation, or radical reactions.[3] This approach is particularly valuable for the late-stage modification of complex molecules.

Chemoenzymatic and Enzymatic Synthesis

Biocatalysis offers a powerful and stereoselective alternative for the synthesis of FAAs, often under milder reaction conditions.[4]

-

Enzymatic Methods: A variety of enzymes, including lipases, cytochrome P450s, aldolases, and transaminases, have been employed for the synthesis of fluorinated amino acids.[4] For example, lipases can catalyze the enantioselective hydrolysis of racemic fluorinated β-amino carboxylic ester hydrochlorides to yield enantiopure fluorinated β-amino acids.

-

Chemoenzymatic Cascades: These multi-step processes combine chemical and enzymatic reactions to achieve efficient and selective synthesis. A notable example is a three-step cascade involving an aldolase-catalyzed carbon-carbon bond formation, a chemical oxidative decarboxylation, and a phenylalanine ammonia lyase-mediated reductive amination to produce chiral fluorinated aromatic l-α-amino acids with high yields and enantiomeric excess.

Incorporation of Fluorinated Amino Acids into Peptides and Proteins

The utility of FAAs is fully realized when they are incorporated into larger biomolecules. The two primary methods for this are solid-phase peptide synthesis (SPPS) and biosynthetic incorporation.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a cornerstone of peptide chemistry and has been adapted for the inclusion of FAAs. The widely used Fmoc/tBu strategy can be employed, though the electronegativity of fluorine can sometimes necessitate modified coupling conditions to ensure efficient reactions.[5]

Biosynthetic Incorporation

This approach leverages the cell's translational machinery to incorporate FAAs into proteins. This can be achieved in various expression systems, from bacteria to mammalian cells.[1] One common method involves the use of auxotrophic host strains where the biosynthesis of a canonical amino acid is knocked out, and the fluorinated analog is supplied in the growth medium. More sophisticated techniques involve the use of orthogonal aminoacyl-tRNA synthetase/tRNA pairs that are specific for the FAA, allowing for its site-specific incorporation in response to a nonsense or frameshift codon.

Applications in Drug Discovery and Chemical Biology

The unique properties of FAAs make them invaluable tools for a range of applications.

-

Enhanced Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation by enzymes like cytochrome P450s, thereby increasing the in vivo half-life of peptide-based drugs.

-

Modulation of Physicochemical Properties: Fluorination can alter the lipophilicity, pKa, and conformational preferences of amino acid side chains, which can be used to fine-tune the binding affinity and selectivity of peptides for their biological targets.[1]

-

Probes for Mechanistic Studies: The fluorine-19 (¹⁹F) nucleus is an excellent NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and large chemical shift dispersion.[6] Incorporating FAAs into proteins allows for the study of protein structure, dynamics, and interactions using ¹⁹F NMR spectroscopy, even in complex biological environments like the interior of a cell.[6][7] This has been particularly useful in studying the conformational changes associated with the activation of G-protein coupled receptors (GPCRs).[6][8]

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies on the synthesis and application of fluorinated non-canonical amino acids.

| Synthetic Method | Fluorinated Amino Acid | Yield (%) | Enantiomeric Excess (%) | Reference |

| Chemoenzymatic Cascade | 3-Fluorophenylalanine | up to 55 (enzymatic step) | >99 | [ACS Publications] |

| Chemoenzymatic Cascade | Various fluorinated aromatic l-α-amino acids | - | 86 to >99 | [ACS Publications] |

| Enzymatic Hydrolysis | Fluorinated R-β-amino carboxylic esters | 38-49 | 94 to >99 | [PMC] |

| Enzymatic Hydrolysis | Fluorinated S-β-amino acids | 48-49 | >99 | [PMC] |

Table 1: Representative yields and enantiomeric excess for the synthesis of fluorinated amino acids.

| Application | System Studied | Quantitative Observation | Technique | Reference |

| Protein Incorporation | Carbonic Anhydrase 2 in HEK293T cells | Up to 60% fluorination efficiency | Mass Spectrometry, X-ray Crystallography | [Nature] |

| GPCR Activation Study | Rhodopsin | Ligand-specific chemical shift changes | ¹⁹F NMR | [NIH] |

| GPCR Ligand Binding | Adenosine A2A Receptor | Identification of distinct conformational states | ¹⁹F NMR | [PMC] |

Table 2: Quantitative data from applications of fluorinated amino acids.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of these techniques. Below are representative protocols for the synthesis and incorporation of FAAs.

General Procedure for Chemoenzymatic Synthesis of a Fluorinated Aromatic l-α-Amino Acid

This protocol is a generalized representation based on a three-step chemoenzymatic cascade.

-

Aldol Reaction: A fluorinated benzaldehyde derivative is reacted with an aldolase enzyme in a suitable buffer at a controlled temperature and pH. The reaction progress is monitored by HPLC. Upon completion, the product is extracted with an organic solvent.

-

Chemical Decarboxylation: The product from the aldol reaction is subjected to oxidative decarboxylation using a chemical oxidant, such as hydrogen peroxide, in an appropriate solvent. The reaction is monitored for the disappearance of the starting material.

-

Reductive Amination: The decarboxylated intermediate is then used as a substrate for a phenylalanine ammonia lyase (PAL) enzyme in the presence of an ammonia source. The reaction is carried out in a buffered solution, and the formation of the final fluorinated amino acid is monitored by HPLC. The product is purified by ion-exchange chromatography.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Fluorinated Amino Acid

This protocol outlines the general steps for incorporating an FAA into a peptide using Fmoc-based SPPS.

-

Resin Preparation: A suitable solid support (e.g., Rink amide resin) is swelled in a solvent such as dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treatment with a solution of piperidine in DMF.

-

Amino Acid Coupling: The Fmoc-protected fluorinated amino acid is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for a specified time, and its completion is monitored (e.g., by a Kaiser test).

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for understanding complex processes. The following diagrams, generated using the DOT language, illustrate a typical workflow for FAA synthesis and a key signaling pathway where these amino acids can serve as powerful probes.

Caption: Workflow for the chemoenzymatic synthesis of a chiral fluorinated amino acid.

References

- 1. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid-Phase Synthesis and Fluorine-18 Radiolabeling of CycloRGDyK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in the study of GPCRs by 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enantiomeric Divide: A Technical Guide to the Biological Stability of Trifluoromethylphenylalanine Isomers

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl group (-CF3) being a particularly favored moiety for enhancing metabolic stability and overall pharmacokinetic profiles. When this functional group is introduced into the amino acid phenylalanine, it gives rise to trifluoromethylphenylalanine (tfm-Phe), a non-canonical amino acid with significant potential in peptide and protein therapeutics. As with all chiral molecules, the biological properties of tfm-Phe are critically dependent on its stereochemistry. This technical guide provides an in-depth analysis of the biological stability of the L- and D-enantiomers of trifluoromethylphenylalanine, offering a comparative overview supported by established principles and detailed experimental methodologies.

Core Principles of Enantiomeric Stability

The biological stability of any amino acid enantiomer is primarily dictated by its susceptibility to enzymatic degradation. In living systems, enzymes exhibit a high degree of stereospecificity, a characteristic rooted in the chiral nature of their active sites.

-

L-Amino Acids: As the proteinogenic building blocks of life, L-amino acids are readily recognized by a vast array of metabolic and catabolic enzymes, including proteases, which cleave peptide bonds.

-

D-Amino Acids: In contrast, D-amino acids are far less common in higher organisms. Consequently, most endogenous proteases and other metabolic enzymes do not efficiently recognize or process substrates containing D-amino acids. This inherent resistance to enzymatic degradation is a key factor contributing to their enhanced biological stability.[1][2]

The introduction of a trifluoromethyl group further enhances this stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[3][4] This "metabolic blocking" effect, combined with the stereochemical resilience of the D-enantiomer, results in a molecule with a significantly prolonged biological half-life.

Comparative Biological Stability: L- vs. D-Trifluoromethylphenylalanine

While specific, head-to-head quantitative data for the biological stability of L- and D-trifluoromethylphenylalanine enantiomers is not extensively available in the public domain, we can extrapolate their expected performance based on well-established principles of drug metabolism and the behavior of other D-amino acid-substituted peptides.

The primary routes of degradation for amino acids and peptides in vivo are proteolytic cleavage by proteases and oxidative metabolism by hepatic enzymes.

Proteolytic Stability

The incorporation of a D-amino acid at or near a proteolytic cleavage site dramatically enhances a peptide's resistance to degradation.[1][2] Proteases, being chiral catalysts, are configured to accommodate L-amino acid residues. The D-configuration presents a steric hindrance within the enzyme's active site, preventing the proper alignment required for catalysis.

Table 1: Expected Proteolytic Stability of Peptides Containing Trifluoromethylphenylalanine Enantiomers

| Peptide Configuration | Susceptibility to Proteolysis | Expected Half-Life in Plasma | Rationale |

| Contains L-tfm-Phe | High | Short | The L-enantiomer is recognized by proteases, leading to rapid cleavage of adjacent peptide bonds. |

| Contains D-tfm-Phe | Low to Negligible | Significantly Extended | The D-enantiomer sterically hinders the active site of proteases, inhibiting enzymatic degradation.[1] |

Metabolic Stability in Liver Microsomes

Liver microsomes are a standard in vitro model for assessing phase I metabolic stability, as they contain a rich complement of CYP enzymes.[5][6] The trifluoromethyl group is a potent metabolic blocker, significantly reducing the susceptibility of the phenyl ring to oxidative metabolism.

Table 2: Expected Metabolic Stability of Trifluoromethylphenylalanine Enantiomers in Human Liver Microsomes

| Enantiomer | Expected Intrinsic Clearance (CLint) | Expected In Vitro Half-Life (t½) | Key Metabolic Considerations |

| L-tfm-Phe | Low | Long | The trifluoromethyl group shields the molecule from extensive CYP-mediated oxidation.[4] |

| D-tfm-Phe | Very Low | Very Long | In addition to the metabolic blocking by the -CF3 group, the D-enantiomer is a poor substrate for most metabolic enzymes. Potential for metabolism by D-amino acid oxidase exists, but this is often a lower capacity pathway compared to L-amino acid metabolism.[7][8][9][10][11] |

Experimental Protocols

Accurate assessment of the biological stability of trifluoromethylphenylalanine enantiomers requires robust and well-defined experimental protocols. The following sections detail standard methodologies for in vitro stability assays.

In Vitro Plasma Stability Assay

This assay determines the stability of a compound in the presence of plasma enzymes.

Objective: To determine and compare the half-life of L- and D-trifluoromethylphenylalanine (or peptides containing these residues) in plasma from various species (e.g., human, rat, mouse).

Materials:

-

Test compounds (L- and D-tfm-Phe)

-

Control compound (a peptide with known stability)

-

Pooled plasma (human, rat, mouse) from reputable suppliers

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Water, HPLC grade

-

Incubator

-

HPLC-UV or LC-MS/MS system with a chiral column

Procedure:

-

Preparation: Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO). Spike the stock solutions into pre-warmed (37°C) plasma to achieve the desired final concentration.

-

Incubation: Incubate the plasma samples at 37°C.

-

Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile. This will precipitate the plasma proteins.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to HPLC vials and analyze by a validated chiral HPLC or LC-MS/MS method to quantify the amount of the parent compound remaining.

-

Data Analysis: Plot the percentage of the remaining compound against time. Calculate the half-life (t½) from the slope of the initial linear phase of the degradation curve.

Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.[5][6][12][13][14]

Objective: To determine the in vitro intrinsic clearance of L- and D-trifluoromethylphenylalanine in the presence of liver microsomes.

Materials:

-

Test compounds (L- and D-tfm-Phe)

-

Positive control compounds (e.g., testosterone, verapamil)

-

Pooled liver microsomes (human, rat, mouse)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN)

-

Incubator shaker

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare working solutions of the test and control compounds.

-

Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound. Pre-warm the mixture to 37°C.

-

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with constant shaking.

-

Sampling and Quenching: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot and quench the reaction with ice-cold acetonitrile containing an internal standard.

-

Protein Precipitation: Vortex and centrifuge the samples to pellet the microsomal proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the rate constant for elimination (k). Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Signaling Pathways and Experimental Workflows

Visualizing the experimental processes and the underlying biological context is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.

The metabolism of D-amino acids, although less common, is primarily mediated by D-amino acid oxidase (DAAO). This enzyme is a flavoprotein that catalyzes the oxidative deamination of D-amino acids.[7][8][9][10][11]

Conclusion

The enantiomers of trifluoromethylphenylalanine present a stark contrast in their expected biological stability. The L-enantiomer, while benefiting from the metabolic shielding of the trifluoromethyl group, remains susceptible to proteolytic degradation. In contrast, the D-enantiomer combines the metabolic inertness conferred by the -CF3 group with the inherent resistance to proteolysis characteristic of D-amino acids. This synergistic enhancement of stability makes D-trifluoromethylphenylalanine a highly attractive building block for the development of long-acting peptide and protein therapeutics. The experimental protocols detailed herein provide a robust framework for the quantitative assessment of these stability differences, enabling researchers to make informed decisions in the design and optimization of novel drug candidates.

References

- 1. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. mttlab.eu [mttlab.eu]

- 7. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 10. scispace.com [scispace.com]

- 11. Assays of D-Amino Acid Oxidase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 13. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

(R)-3-(Trifluoromethyl)phenylalanine: A Technical Overview of a Synthetic Amino Acid Building Block

(R)-3-(Trifluoromethyl)phenylalanine is a synthetic amino acid derivative that has garnered attention in medicinal chemistry and pharmaceutical research. While a detailed, publicly available body of research elucidating its specific mechanism of action at the cellular level is not available, this guide provides a comprehensive overview of its known attributes, potential mechanisms based on related compounds, and its primary applications.

Introduction

(R)-3-(Trifluoromethyl)phenylalanine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids naturally incorporated into proteins. Its structure is analogous to the essential amino acid L-phenylalanine, with the key distinction of a trifluoromethyl (-CF3) group substituted at the meta-position of the phenyl ring. This modification significantly alters the molecule's physicochemical properties, making it a valuable tool for drug discovery and development, particularly in the design of novel therapeutics for neurological disorders.[1] The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can improve the pharmacokinetic profile of peptides and small molecules into which it is incorporated.[2][3][4]

Physicochemical Properties and Their Implications

The introduction of a trifluoromethyl group imparts several key characteristics that are advantageous in drug design:

-

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance the ability of a molecule to cross biological membranes, including the blood-brain barrier. This property is particularly sought after for drugs targeting the central nervous system.[3][4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cellular enzymes.[4][5] This can increase the in vivo half-life of a drug.

-

Altered Electronic Properties: The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity and basicity of nearby functional groups, potentially altering a molecule's binding affinity and selectivity for its biological target.[3][4]

Due to these properties, (R)-3-(trifluoromethyl)phenylalanine is primarily utilized as a specialized building block in the synthesis of peptides and other complex organic molecules to enhance their therapeutic potential.[1]

Potential Mechanisms of Action

While specific studies on the cellular mechanism of (R)-3-(trifluoromethyl)phenylalanine are lacking, its structural similarity to phenylalanine and other modified amino acids suggests several potential, yet unconfirmed, mechanisms of action.

Interaction with Amino Acid Transporters

Phenylalanine and other large neutral amino acids are transported across cell membranes and the blood-brain barrier by the Large Neutral Amino Acid Transporter (LAT) system, with LAT1 being a key transporter. It is plausible that (R)-3-(trifluoromethyl)phenylalanine could act as a substrate or an inhibitor of these transporters. Competition for these transporters could affect the intracellular concentration of other essential amino acids.

Logical Relationship: Cellular Uptake via Amino Acid Transporters

Caption: Potential transport of (R)-3-(trifluoromethyl)phenylalanine into the cell via the LAT1 transporter.

Interference with Neurotransmitter Synthesis

Phenylalanine is a crucial precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. The metabolic pathway involves the conversion of phenylalanine to tyrosine by phenylalanine hydroxylase, followed by further enzymatic steps. High concentrations of phenylalanine can inhibit the transport of tryptophan into the brain, thereby reducing the synthesis of serotonin. (R)-3-(trifluoromethyl)phenylalanine could potentially interfere with this pathway in several ways:

-

Competitive Inhibition: It might act as a competitive inhibitor of enzymes involved in the synthesis of neurotransmitters, such as phenylalanine hydroxylase or tyrosine hydroxylase.

-

Transport Competition: By competing with phenylalanine and tryptophan for transport across the blood-brain barrier, it could reduce the availability of precursors for neurotransmitter synthesis.

Signaling Pathway: Potential Interference with Catecholamine Synthesis

Caption: Hypothetical inhibition of enzymes in the catecholamine synthesis pathway by (R)-3-(trifluoromethyl)phenylalanine.

Incorporation into Peptides and Proteins

Some unnatural amino acids can be incorporated into proteins during translation, leading to altered protein structure and function. While there is no direct evidence for the incorporation of (R)-3-(trifluoromethyl)phenylalanine into proteins, this remains a theoretical possibility that could lead to broad and non-specific cellular effects.

Data Presentation

Due to the lack of specific studies on the mechanism of action of (R)-3-(trifluoromethyl)phenylalanine, no quantitative data on its biological activity (e.g., IC50, Ki, or receptor binding affinities) are available in the public domain.

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of (R)-3-(trifluoromethyl)phenylalanine are not available in the published literature. However, based on the potential mechanisms described above, the following experimental approaches could be employed:

Amino Acid Transport Assays

-

Objective: To determine if (R)-3-(trifluoromethyl)phenylalanine is a substrate or inhibitor of LAT1.

-

Methodology: Competitive binding assays using radiolabeled L-leucine or L-phenylalanine in cells overexpressing LAT1 (e.g., HEK293-LAT1 cells). The displacement of the radiolabeled substrate by increasing concentrations of (R)-3-(trifluoromethyl)phenylalanine would be measured to determine its binding affinity (Ki). Direct uptake studies using a radiolabeled version of (R)-3-(trifluoromethyl)phenylalanine could also be performed.

Enzyme Inhibition Assays

-

Objective: To assess the inhibitory potential of (R)-3-(trifluoromethyl)phenylalanine on key enzymes in neurotransmitter synthesis.

-

Methodology: In vitro enzyme activity assays for phenylalanine hydroxylase and tyrosine hydroxylase. The enzyme activity would be measured in the presence of varying concentrations of (R)-3-(trifluoromethyl)phenylalanine to determine its IC50 value.

Neurotransmitter Level Measurement

-

Objective: To determine the effect of (R)-3-(trifluoromethyl)phenylalanine on neurotransmitter levels in vitro or in vivo.

-

Methodology: Cell cultures (e.g., PC12 cells) or animal models could be treated with (R)-3-(trifluoromethyl)phenylalanine. Neurotransmitter levels (dopamine, serotonin) and their metabolites in cell lysates or brain tissue could be quantified using techniques like high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Experimental Workflow: Investigating Potential Mechanisms

Caption: A logical workflow for the experimental investigation of the mechanism of action of (R)-3-(trifluoromethyl)phenylalanine.

Conclusion

(R)-3-(Trifluoromethyl)phenylalanine is a valuable synthetic amino acid for the development of novel pharmaceuticals due to the advantageous properties conferred by its trifluoromethyl group. However, a detailed understanding of its specific mechanism of action in cells is currently lacking in the scientific literature. Future research is needed to elucidate its cellular targets, its effects on signaling pathways, and its overall pharmacological profile. The experimental approaches outlined in this guide provide a framework for such investigations. Until then, its primary role remains that of a specialized chemical building block for the synthesis of more complex bioactive molecules.

References

Spectroscopic Characterization of (R)-3-(Trifluoromethyl)phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(Trifluoromethyl)phenylalanine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group at the meta-position of the phenyl ring imparts unique electronic properties, enhancing metabolic stability and lipophilicity, which can lead to improved pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics. A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and structural confirmation. This technical guide provides a comprehensive overview of the expected spectroscopic signature of (R)-3-(trifluoromethyl)phenylalanine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Chiroptical data. Due to the limited availability of complete, experimentally-derived public data for this specific enantiomer, this guide consolidates available data for the L-enantiomer and provides predicted values based on established spectroscopic principles and data from analogous compounds. Detailed, generalized experimental protocols for acquiring this spectroscopic data are also presented.

Introduction

The substitution of hydrogen atoms with fluorine is a common strategy in medicinal chemistry to modulate the properties of bioactive molecules. The trifluoromethyl group, in particular, is a powerful electron-withdrawing group that can significantly alter the pKa of nearby functionalities, influence molecular conformation, and block metabolic pathways. (R)-3-(Trifluoromethyl)phenylalanine serves as a valuable chiral building block for the synthesis of novel peptides and small molecule drugs. Its precise spectroscopic fingerprint is essential for quality control in synthesis and for studying its interactions in biological systems. This guide outlines the key spectroscopic techniques used to characterize this compound.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for (R)-3-(trifluoromethyl)phenylalanine. It is important to note that while achiral data (NMR, IR, MS) for the (L)-enantiomer is directly applicable to the (R)-enantiomer, chiroptical data will have the opposite sign.

Table 1: General and Chiroptical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | Chem-Impex[1] |

| Molecular Weight | 233.19 g/mol | Chem-Impex[1] |

| Appearance | White to off-white powder | Chem-Impex[1] |

| Melting Point | 191-193 °C | For L-enantiomer; expected to be identical for R-enantiomer.[1] |

| Specific Rotation [α]D20 | -2 ± 1 ° (c=1, in 2N NaOH) | Predicted based on the value of +2 ± 1° for the L-enantiomer.[1] |

Table 2: Predicted ¹H NMR Data (500 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~7.7 - 7.5 | m | 4H | Aromatic (C₂-H, C₄-H, C₅-H, C₆-H) | The electron-withdrawing CF₃ group will cause downfield shifts relative to phenylalanine.[2] |

| ~4.2 | t | 1H | α-H | |

| ~3.4 | dd | 1H | β-H | Diastereotopic protons, likely appearing as a multiplet. |

| ~3.2 | dd | 1H | β-H | Diastereotopic protons, likely appearing as a multiplet. |

Table 3: Predicted ¹³C NMR Data (125 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~174 | C=O (Carboxyl) | |

| ~138 | C₁ (Aromatic) | |

| ~132 | C₃ (Aromatic) | Quartet due to coupling with ¹⁹F (¹JCF). |

| ~131 | C₅ (Aromatic) | |

| ~130 | C₄ (Aromatic) | |

| ~128 | C₆ (Aromatic) | |

| ~125 | C₂ (Aromatic) | |

| ~124 (q, ¹JCF ≈ 272 Hz) | CF₃ | |

| ~55 | α-C | |

| ~37 | β-C |

Table 4: Predicted ¹⁹F NMR Data (470 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| ~ -62 to -64 | s | -CF₃ | Relative to CFCl₃ as an external standard. The exact shift is solvent-dependent. |

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3200 - 2800 | O-H and N-H stretching (broad, zwitterionic) |

| 3100 - 3000 | Aromatic C-H stretching |

| ~1600 | N-H bending, Aromatic C=C stretching |

| ~1580 | Asymmetric COO⁻ stretching |

| ~1410 | Symmetric COO⁻ stretching |

| 1350 - 1100 | C-F stretching (strong) |

Table 6: Predicted Mass Spectrometry (MS) Data

| m/z | Ion | Method |

| 234.0738 | [M+H]⁺ | ESI-HRMS |

| 232.0582 | [M-H]⁻ | ESI-HRMS |

| 188 | [M-COOH]⁺ | EI-MS |

| 117 | [C₈H₆F₃]⁺ | EI-MS |

Experimental Protocols & Workflows

The following sections provide detailed methodologies for the spectroscopic characterization of (R)-3-(trifluoromethyl)phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure of (R)-3-(trifluoromethyl)phenylalanine in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for a complete characterization.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O is often used for amino acids to observe the non-exchangeable protons.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution, especially for the aromatic region and the diastereotopic β-protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-5 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak or an internal standard like DSS.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 200-240 ppm.

-

The carbon attached to the trifluoromethyl group and the CF₃ carbon itself will appear as quartets due to C-F coupling.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

A single peak is expected for the CF₃ group.

-

Reference the spectrum to an external standard like CFCl₃ (δ = 0 ppm).

-

-

2D NMR (Optional but Recommended): Experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) can be used to definitively assign all proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For amino acids, characteristic bands for the amino, carboxyl, and aromatic groups are expected.

Methodology:

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the powdered sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and straightforward method.

-

Solid State (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

The data is usually presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, such as methanol or a water/acetonitrile mixture, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, most commonly Electrospray Ionization (ESI) for this type of molecule.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

For HRMS, use a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain a highly accurate mass measurement, which can be used to confirm the elemental composition.

-

-

Fragmentation Analysis (MS/MS): To further confirm the structure, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the parent ion (e.g., [M+H]⁺) and inducing fragmentation to observe characteristic daughter ions, such as the loss of the carboxyl group.

Conclusion

References

Commercial Sourcing and Technical Guide for (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

For researchers, scientists, and professionals engaged in drug development, the procurement of specialized chemical reagents is a critical step. This guide provides an in-depth overview of the commercial suppliers, quality control methodologies, and relevant biological pathways associated with (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, a key building block in medicinal chemistry.

Compound Overview

This compound is a non-natural, chiral amino acid derivative. Its structure, featuring a trifluoromethyl group on the phenyl ring, imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable component in the design of novel therapeutic agents.

Chemical Structure:

CAS Number: 14464-67-6

Commercial Suppliers

A critical aspect of research and development is the reliable sourcing of high-quality reagents. The following table summarizes the commercial availability of this compound from various suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| MedchemExpress | HY-W009630 | 97.0% (by NMR) | 250 mg, 1 g, 5 g | Contact for pricing |

| CymitQuimica | 10-F463113 | 98% | 250 mg, 1 g, 5 g, 25 g | €17.00 (250mg), €46.00 (1g), €191.00 (5g), €844.00 (25g) |

| ChemicalBook | Varies | Varies | Varies | Varies |

| HBCChem, Inc. | HBC3341 | 99.81% | 1 kg, 5 kg, 20 kg | Contact for pricing |

| Aladdin Scientific | Varies | 97% | 250 mg, 1 g | $46.90 (250mg), $118.90 (1g) |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols: Quality Control

Ensuring the identity and purity of the starting material is paramount. The following are detailed methodologies for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of the compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Typical parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-64.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time: 3-4 seconds.

-

-

-

Data Analysis:

-

Process the raw data (Fourier transform, phase correction, baseline correction).

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts (ppm) and coupling constants (J, in Hz) to confirm the proton environments and their connectivity, which should be consistent with the structure of this compound.

-

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Objective: To determine the enantiomeric purity of the (R)-enantiomer.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral stationary phase (CSP) column. A crown-ether based CSP, such as ChiroSil®, is well-suited for the separation of D- and L-amino acid enantiomers.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of an organic modifier (e.g., Methanol) and an aqueous solution containing a small amount of acid (e.g., 5 mM Perchloric Acid). An example mobile phase could be 84% Methanol / 16% Water with 5 mM HClO₄.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Identify the peaks corresponding to the (R) and (S) enantiomers.

-

Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

-

Visualizations

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control analysis of this compound.

Caption: Quality Control Workflow for this compound.

Phenylalanine Metabolism Pathway

This compound is a derivative of the essential amino acid phenylalanine. Understanding the metabolic pathway of phenylalanine provides context for the potential biological roles and applications of its derivatives.

Caption: Simplified metabolic pathway of Phenylalanine.

This guide serves as a foundational resource for researchers working with this compound. By providing a consolidated source of supplier information, detailed analytical protocols, and relevant biological context, it aims to facilitate the efficient and effective use of this compound in drug discovery and development endeavors.

Technical Dossier: Analysis of CAS Number 269729-31-3

To our valued researchers, scientists, and drug development professionals,

This document addresses the inquiry regarding the properties and uses of the substance associated with CAS number 269729-31-3. Following a comprehensive search of publicly available chemical databases and scientific literature, we must report that CAS number 269729-31-3 does not correspond to a valid or publicly documented chemical substance.

Our extensive investigation across multiple platforms, including but not limited to PubChem, ChemSpider, and general scientific literature repositories, yielded no specific information for this identifier. This suggests that the provided CAS number may be inaccurate, discontinued, or not yet publicly disclosed.

Without a verifiable chemical identity, it is not possible to provide the requested in-depth technical guide on its properties, uses, experimental protocols, or associated signaling pathways. The core requirements of data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways are contingent upon the foundational information of a confirmed chemical structure and its associated research.

We recommend verifying the CAS number for any potential typographical errors. If the number is confirmed to be correct as provided, it may pertain to a proprietary compound not yet cataloged in public databases. In such cases, information would likely be available only through direct contact with the originating entity or in forthcoming publications or patent literature.

We are committed to providing accurate and in-depth scientific information. Should a valid CAS number or chemical identifier be provided, we will be pleased to generate the comprehensive technical guide as originally requested.

Methodological & Application

Application Notes and Protocols for Site-Specific Incorporation of (R)-3-(Trifluoromethyl)phenylalanine into Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in chemical biology and drug development. This technology allows for the precise introduction of novel chemical functionalities, enabling detailed studies of protein structure and function, as well as the development of proteins with enhanced therapeutic properties. (R)-3-(trifluoromethyl)phenylalanine (3-CF3-Phe) is a particularly valuable UAA. The trifluoromethyl group serves as a sensitive 19F NMR probe for monitoring protein conformation and interactions without perturbing the native protein structure significantly.[1] Its unique electronic and hydrophobic properties can also enhance protein stability and modulate protein-protein interactions.

This document provides detailed protocols and application notes for the site-specific incorporation of (R)-3-(trifluoromethyl)phenylalanine into proteins in both prokaryotic (E. coli) and eukaryotic (mammalian) expression systems. The primary method described is the genetic code expansion strategy, which utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to recognize a unique codon (typically the amber stop codon, UAG) and insert the UAA at the desired position.[2][3]

Principle of the Method: Genetic Code Expansion

The central principle of site-specific UAA incorporation is the hijacking of the cellular translation machinery. This is achieved through the introduction of an orthogonal translation system (OTS), which consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are engineered to be independent of the host cell's endogenous aaRS/tRNA pairs.[4] The orthogonal tRNA is mutated to recognize a nonsense or rare codon, most commonly the amber stop codon (UAG).[2] The orthogonal aaRS is evolved to specifically recognize and charge the desired UAA, in this case, (R)-3-(trifluoromethyl)phenylalanine, onto the orthogonal tRNA.[5][6] When a gene of interest containing a UAG codon at the desired incorporation site is co-expressed with the orthogonal aaRS and tRNA in the presence of the UAA, the ribosome incorporates the UAA at that position, leading to the synthesis of the full-length, modified protein.

Applications

The incorporation of (R)-3-(trifluoromethyl)phenylalanine into proteins offers several key applications:

-

19F NMR Spectroscopy: The trifluoromethyl group provides a sensitive and specific 19F NMR signal, allowing for the study of protein structure, dynamics, and ligand binding in vitro and in vivo.[7][1]

-

Protein Engineering: The unique physicochemical properties of the trifluoromethyl group can be leveraged to enhance protein stability, folding, and function.[8]

-

Enzyme Mechanism Studies: Placing this UAA in or near an enzyme's active site can provide insights into catalytic mechanisms and substrate binding.[7][1]

-

Drug Discovery: This technology can be used to probe the interactions between a target protein and small molecule inhibitors, aiding in structure-based drug design.

Quantitative Data Summary

The efficiency of UAA incorporation can vary depending on the expression system, the specific orthogonal pair used, and the site of incorporation. The following table summarizes representative quantitative data for the incorporation of fluorinated phenylalanine analogs.

| Parameter | E. coli System | Mammalian System (CHO/HEK293T) | Reference(s) |

| Protein Yield | Typically in the range of 1-10 mg per liter of culture | Up to 1 µg per 2 x 10^7 cells; 34 µg per gram of cell pellet | [3][9] |

| Incorporation Efficiency | High translational efficiency and fidelity reported | Generally lower than in E. coli, but sufficient for many applications | [7][9][10] |

| Fidelity | High fidelity confirmed by mass spectrometry | High translational fidelity confirmed by mass spectrometry | [7][3] |

Experimental Workflow and Protocols

The following diagrams and protocols outline the key steps for the site-specific incorporation of (R)-3-(trifluoromethyl)phenylalanine.

Experimental Workflow

Caption: General experimental workflow for site-specific UAA incorporation.

Protocol 1: Site-Specific Incorporation in E. coli

This protocol is adapted from established methods for UAA incorporation in prokaryotes.[7][11]

1. Plasmid Construction:

- Introduce an amber stop codon (TAG) at the desired site in your gene of interest (GOI) using site-directed mutagenesis.

- Clone the GOI-TAG into an expression vector.

- Obtain or construct a separate plasmid expressing the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair specific for (R)-3-(trifluoromethyl)phenylalanine. A commonly used system is a mutant pyrrolysyl-tRNA synthetase (PylRS).[6][9]

2. Transformation:

- Co-transform competent E. coli cells (e.g., BL21(DE3)) with the GOI-TAG plasmid and the orthogonal aaRS/tRNA plasmid.

- Plate on selective media (e.g., LB agar with appropriate antibiotics) and incubate overnight at 37°C.

3. Protein Expression:

- Inoculate a single colony into 5 mL of LB medium with selective antibiotics and grow overnight at 37°C.

- The next day, inoculate a larger volume of minimal medium (e.g., M9) supplemented with the appropriate antibiotics, 0.4% glucose, and all 20 canonical amino acids (except phenylalanine, if competition is a concern).

- Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

- Add (R)-3-(trifluoromethyl)phenylalanine to a final concentration of 1 mM.

- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.

- Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.

4. Protein Purification and Analysis:

- Harvest the cells by centrifugation.

- Lyse the cells (e.g., by sonication) and purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

- Verify the incorporation of the UAA by SDS-PAGE, Western blotting, and mass spectrometry. Full-length protein will only be produced in the presence of the UAA.

- Perform downstream applications such as 19F NMR spectroscopy.